N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-21-10-5-6-13(22-2)12(8-10)15-18-19-16(23-15)17-14(20)9-11-4-3-7-24-11/h3-8H,9H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMNKDIVDSWCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2,5-dimethoxybenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring.
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Acylation of the Oxadiazole: : The oxadiazole intermediate is then acylated with 2-(thiophen-2-yl)acetyl chloride in the presence of a base such as triethylamine (TEA) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones under appropriate conditions.
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Reduction: : Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide exhibits significant antimicrobial properties. In vitro tests indicate effectiveness against various bacterial strains, including resistant strains such as Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.016 μg/mL, showcasing its potential as a lead compound for developing new antimycobacterial agents .
Antioxidant Properties
The compound has shown promising antioxidant activity. Assays such as the CUPRAC (cupric ion reducing antioxidant capacity) assay have been utilized to evaluate its ability to scavenge free radicals. Results indicate that this compound can effectively reduce oxidative stress in cellular systems .
Therapeutic Applications
Given its biological activity, this compound has potential applications in various therapeutic areas:
- Antimicrobial Therapy : Its effectiveness against resistant bacterial strains positions it as a candidate for new antimicrobial agents.
- Anti-inflammatory Agents : By inhibiting inflammation-related enzymes, it could serve as a therapeutic agent for inflammatory diseases.
- Antioxidant Therapy : Its antioxidant properties may be beneficial in conditions associated with oxidative stress.
Case Studies
Several studies have investigated the applications of this compound in various contexts:
- Antimicrobial Studies : Research has focused on the synthesis of derivatives and their evaluation against resistant bacterial strains. These studies highlight the importance of structural modifications in enhancing antimicrobial efficacy.
- Oxidative Stress Research : Investigations into the antioxidant properties have demonstrated the compound's ability to mitigate oxidative damage in cellular models.
- Inflammation Models : Experimental models have been used to assess the anti-inflammatory effects of the compound through enzyme inhibition assays.
Mechanism of Action
The mechanism of action of N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their substituents are summarized below:
Key Observations :
Pharmacological Activity Comparisons
Select compounds and their reported bioactivities:
Key Observations :
- Compound 5i shares the dimethoxyphenyl group and demonstrates tyrosinase inhibition, highlighting the role of methoxy substituents in enzyme targeting.
- Thiophene-containing analogs may exhibit improved blood-brain barrier penetration compared to benzofuran or phthalazinone derivatives due to lower polarity.
Key Observations :
- Ultrasonic-assisted synthesis may improve yields and reduce reaction times compared to conventional methods.
- Thiophene-linked acetamides (e.g., target compound) show characteristic C–S stretching near 621 cm⁻¹ , aiding structural confirmation.
- Higher melting points (>300°C in ) are observed in phthalazinone derivatives due to hydrogen-bonding networks.
Biological Activity
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
Molecular Formula : C15H14N4O3S
Molecular Weight : 318.36 g/mol
CAS Number : Not specified
The compound features a 1,3,4-oxadiazole ring linked to a thiophene moiety and a dimethoxyphenyl group. These structural components are crucial for its biological activity.
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The oxadiazole ring is known for its role in enhancing the compound's pharmacological properties through mechanisms such as:
- Enzyme Inhibition : Compounds containing oxadiazole structures often exhibit inhibitory effects on key enzymes involved in disease processes.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing various signaling pathways.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, including resistant strains like Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) has been reported as low as 0.016 μg/mL for certain derivatives, showcasing its potential as a lead compound in the development of new antimycobacterial agents .
Anticancer Potential
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound exhibited significant growth inhibition against various human cancer cell lines. Reported IC50 values ranged from 0.20–2.58 μM for structurally related compounds . This suggests that the compound may possess significant cytotoxic effects against cancer cells.
Case Studies and Research Findings
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Antimicrobial Efficacy :
- A study demonstrated that derivatives of the oxadiazole scaffold exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of substituents on the phenyl ring in modulating activity .
- Neuroprotective Effects :
- Enzyme Inhibition Studies :
Data Tables
Q & A
Q. Methodological Approach :
- Data Triangulation : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability assays) to distinguish direct target engagement from off-target effects .
- Structural Confirmation : Verify batch purity (>95% by HPLC) to rule out impurities influencing activity discrepancies .
- Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values and assess reproducibility across labs .
Example Contradiction :
If anti-inflammatory activity varies between studies, validate target specificity via knockout cell lines or competitive binding assays .
What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Q. Core SAR Design :
- Oxadiazole Modifications : Replace the 2,5-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) substituents to assess effects on π-π stacking with biological targets .
- Thiophene Variations : Substitute the thiophene ring with furan or pyrrole to evaluate heterocycle-dependent pharmacokinetic profiles .
Q. Advanced Techniques :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to enzymes like COX-2 or kinases .
- Metabolic Stability Assays : Incubate derivatives with liver microsomes to identify metabolic soft spots (e.g., demethylation of methoxy groups) .
How should researchers approach crystallization and X-ray diffraction analysis of this compound?
Q. Basic Protocol :
- Solvent Screening : Use solvent pairs (e.g., DCM/hexane or ethanol/water) for slow evaporation to obtain single crystals .
- Data Collection : Collect diffraction data at 100 K with synchrotron radiation (resolution ≤1.0 Å) to resolve disorder in the oxadiazole-thiophene linkage .
Advanced Challenge :
If crystallization fails due to conformational flexibility, employ co-crystallization with a protein target (e.g., serum albumin) to stabilize the ligand conformation .
What analytical techniques are critical for characterizing degradation products under stress conditions?
Q. Methodology :
- Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/basic hydrolysis (0.1M HCl/NaOH) .
- LC-MS/MS Analysis : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to identify degradation products (e.g., hydrolyzed acetamide or oxidized thiophene) .
- Kinetic Modeling : Apply first-order kinetics to predict shelf-life under storage conditions .
How can researchers address low solubility in aqueous buffers during in vitro assays?
Q. Strategies :
- Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to maintain colloidal stability .
- Prodrug Design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to improve bioavailability .
What computational tools are recommended for predicting toxicity profiles?
Q. Workflow :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and hERG inhibition .
- MD Simulations : Run 100-ns simulations in GROMACS to assess membrane permeability and protein binding stability .
Validation : Cross-reference predictions with in vitro cytotoxicity data (e.g., HepG2 cell assays) .
How should researchers design experiments to resolve conflicting data on metabolic stability?
Q. Protocol :
- Phase I Metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4, CYP2D6) and quantify metabolites via UPLC-QTOF .
- Isotope Labeling : Use ¹⁴C-labeled acetamide to track metabolic pathways in rodent models .
Advanced Analysis : Apply machine learning (e.g., Random Forest) to correlate structural descriptors with metabolic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
